molecular formula C7H5N7O2 B14359447 1-(Diazidomethyl)-2-nitrobenzene CAS No. 92567-05-0

1-(Diazidomethyl)-2-nitrobenzene

Cat. No.: B14359447
CAS No.: 92567-05-0
M. Wt: 219.16 g/mol
InChI Key: XAHBLXTXEPWVID-UHFFFAOYSA-N
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Description

1-(Diazidomethyl)-2-nitrobenzene is a nitroaromatic compound featuring a diazidomethyl (-CH(N₃)₂) substituent at the ortho position relative to the nitro group.

Properties

CAS No.

92567-05-0

Molecular Formula

C7H5N7O2

Molecular Weight

219.16 g/mol

IUPAC Name

1-(diazidomethyl)-2-nitrobenzene

InChI

InChI=1S/C7H5N7O2/c8-12-10-7(11-13-9)5-3-1-2-4-6(5)14(15)16/h1-4,7H

InChI Key

XAHBLXTXEPWVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(N=[N+]=[N-])N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Diazidomethyl)-2-nitrobenzene typically involves the introduction of azido groups to a benzene ring that already contains a nitro group. One common synthetic route includes the reaction of 2-nitrobenzyl chloride with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Diazidomethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diazidomethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules.

    Industry: Used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(Diazidomethyl)-2-nitrobenzene involves its reactivity due to the presence of azido and nitro groups. The azido groups can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. These functional groups interact with various molecular targets and pathways, depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Difluoromethyl)-2-nitrobenzene

  • CAS No.: 64747-65-5
  • Molecular Formula: C₇H₅F₂NO₂
  • Molecular Weight : 175.12 g/mol
  • Key Properties: Forms hydrogen-bonded dimers similar to 2-nitrophenol, enhancing stability in solid-state or polar solvents . Acts as a bioisostere for alcohol/thiol groups in pharmaceuticals and agrochemicals due to its polarized C–F bonds .
  • Applications : Used in medicinal chemistry for late-stage difluoromethylation .

1-(Dichloromethyl)-2-nitrobenzene

  • CAS No.: 3284-77-3
  • Molecular Formula: C₇H₅Cl₂NO₂
  • Molecular Weight : 206.02 g/mol
  • Key Properties: Higher molecular weight and density compared to fluorinated analogs.

1-(Iodomethyl)-2-nitrobenzene

  • Synthesis : Prepared via halide exchange (NaI in acetone) from 1-(bromomethyl)-2-nitrobenzene, yielding quantitative yields .
  • Key Properties :
    • Melting point: 74–76°C, indicating crystalline stability .
    • Reactivity: Used in palladium-catalyzed cross-coupling reactions due to the iodide leaving group’s lability .

Oxygen- and Sulfur-Containing Derivatives

1-(3-Bromopropoxy)-2-nitrobenzene

  • CAS No.: 104147-69-5
  • Molecular Formula: C₉H₁₀BrNO₃
  • Molecular Weight : 260.08 g/mol
  • Key Properties :
    • Melting point: 36–39°C; pale yellow crystalline powder .
    • Applications: Intermediate in synthesizing indole derivatives via Söderberg annulation .

1-(Cyclopropylsulfonyl)-2-nitrobenzene

  • CAS No.: 1097921-71-5
  • Molecular Formula: C₉H₉NO₄S
  • Molecular Weight : 227.24 g/mol
  • Key Properties :
    • Sulfonyl groups enhance electrophilicity, making it a candidate for nucleophilic aromatic substitution .

Nitrogen-Containing Derivatives

1-(Diazomethyl)-4-nitrobenzene

  • CAS No.: 19479-80-2 (para-nitro isomer)
  • Molecular Formula : C₇H₅N₃O₂
  • Molecular Weight : 163.13 g/mol
  • Key Properties: Diazomethyl group is highly reactive, participating in cycloadditions or generating carbenes under thermal/light conditions .

1-(2-Azidoethyl)-3-nitrobenzene

  • CAS No.: 223741-86-4
  • Molecular Formula : C₈H₈N₄O₂
  • Key Properties :
    • Azide group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
This compound* N/A C₇H₅N₇O₂ ~227.16 N/A Hypothesized use in high-energy materials, click chemistry
1-(Difluoromethyl)-2-nitrobenzene 64747-65-5 C₇H₅F₂NO₂ 175.12 N/A Bioisostere; hydrogen-bonded dimer formation
1-(Dichloromethyl)-2-nitrobenzene 3284-77-3 C₇H₅Cl₂NO₂ 206.02 N/A Electron-withdrawing effects
1-(Iodomethyl)-2-nitrobenzene N/A C₇H₆INO₂ 263.03 74–76 Cross-coupling precursor
1-(3-Bromopropoxy)-2-nitrobenzene 104147-69-5 C₉H₁₀BrNO₃ 260.08 36–39 Indole synthesis intermediate
1-(Diazomethyl)-4-nitrobenzene 19479-80-2 C₇H₅N₃O₂ 163.13 N/A Carbene generation; cycloadditions

*Hypothetical data inferred from analogs.

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